



# Application Notes and Protocols: Synthesis of Edaravone for Undergraduate Medicinal Chemistry Lab

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Compound of Interest		
Compound Name:	Edaravone	
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#### Introduction

**Edaravone** (3-methyl-1-phenyl-2-pyrazolin-5-one) is a potent free radical scavenger used clinically for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1] [2][3] Its synthesis offers a valuable educational experience for undergraduate students, introducing them to heterocyclic chemistry, specifically the Knorr pyrazole synthesis.[4][5] This experiment also provides a practical context for learning key laboratory techniques such as reflux, crystallization, and product characterization, while illustrating important chemical concepts like reaction mechanisms, regioselectivity, and tautomerism.[4][6][7]

The most common and accessible method for synthesizing **Edaravone** involves the condensation reaction between phenylhydrazine and ethyl acetoacetate.[1][5] This procedure is robust, generally high-yielding, and utilizes readily available starting materials, making it highly suitable for a teaching laboratory environment.[6][8]

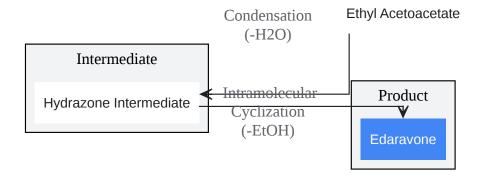
#### **Reaction Scheme and Mechanism**

The synthesis proceeds via the Knorr pyrazole synthesis, where the more nucleophilic nitrogen atom of phenylhydrazine attacks the more electrophilic ketone carbonyl of ethyl acetoacetate. This is followed by an intramolecular cyclization and elimination of ethanol to yield the final pyrazolone ring structure.[4][5]



Phenylhydrazine

+



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Caption: Reaction pathway for the synthesis of **Edaravone**.

## **Experimental Protocols**

This protocol is adapted from established procedures for the synthesis of **Edaravone** in an undergraduate laboratory setting.[5][6]

- 1. Materials and Reagents
- Phenylhydrazine
- Ethyl acetoacetate
- Ethanol (95%)
- · Diethyl ether
- Round-bottom flask (50 mL)



- Reflux condenser
- Heating mantle or water bath
- Beaker (100 mL)
- Ice-water bath
- Buchner funnel and filter flask
- Filter paper
- Melting point apparatus
- TLC plates (silica gel) and chamber
- UV lamp
- 2. Synthesis of **Edaravone** (Crude)
- In a 50 mL round-bottom flask, carefully add ethyl acetoacetate (1.63 mL, 12.5 mmol).
- In a fume hood, slowly and carefully add phenylhydrazine (1.25 mL, 12.5 mmol) to the same flask. Caution: This addition is slightly exothermic.[4]
- Assemble a reflux condenser and heat the mixture in a water bath or heating mantle at 135-145 °C for 60 minutes.[5] The mixture will turn into a heavy, viscous syrup.
- After heating, remove the flask and allow it to cool slightly before transferring the hot syrup into a 100 mL beaker.
- Cool the beaker thoroughly in an ice-water bath.
- Add 2 mL of diethyl ether and stir the mixture vigorously with a glass rod or spatula until a solid precipitate forms.[5] Continue to add diethyl ether in small portions (up to a total of 8 mL) while stirring to complete the precipitation.
- Isolate the crude solid product by vacuum filtration using a Buchner funnel.

#### Methodological & Application





- Wash the solid with a small amount of cold diethyl ether.
- Allow the crude product to air dry on the filter paper.
- 3. Purification by Recrystallization
- Transfer the crude Edaravone to a beaker.
- Add a minimal amount of hot 95% ethanol to dissolve the solid. Caution: Adding excess solvent will result in low yields as the product is quite soluble.[4]
- Once dissolved, allow the solution to cool slowly to room temperature.
- Further cool the solution in an ice-water bath to maximize crystal formation.
- Collect the purified white or off-white crystals by vacuum filtration.[8][9]
- Wash the crystals with a small amount of cold ethanol.
- Dry the purified product completely. Weigh the final product and calculate the percentage yield.
- 4. Characterization
- Melting Point: Determine the melting point of the purified crystals. The literature value is 126-128 °C.[9]
- Thin-Layer Chromatography (TLC): Spot the starting materials, crude product, and purified product on a silica gel TLC plate. Elute with an appropriate solvent system (e.g., ethyl acetate/hexane) and visualize under a UV lamp.
- UV-Vis Spectroscopy: Prepare a dilute solution of the product in ethanol. The UV spectrum should show a maximum absorption (λmax) at approximately 244 nm.[9]
- Infrared (IR) Spectroscopy: Acquire an IR spectrum of the product and compare it with a reference spectrum.

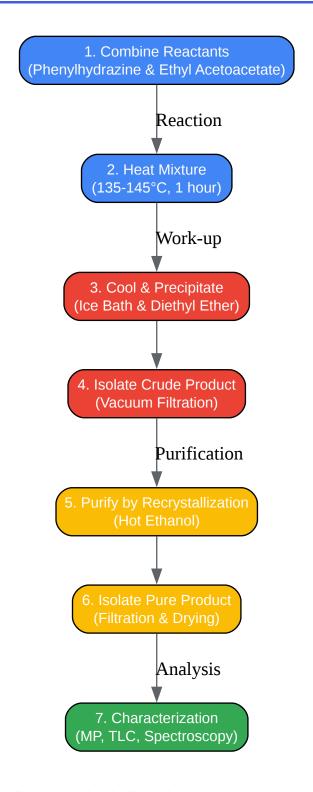


• NMR Spectroscopy: If available, acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>) to confirm the structure.[1]

# **Experimental Workflow**

The overall experimental process can be visualized as a straightforward sequence of synthesis, isolation, and purification steps.





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Caption: General workflow for the synthesis and purification of **Edaravone**.

### **Data Presentation**



The following tables summarize key quantitative data for the synthesis and characterization of **Edaravone**.

Table 1: Reactant and Product Information

Compound	Molar Mass ( g/mol )	Density (g/mL)	Moles (mmol)	Volume (mL)
Phenylhydrazine	108.14	1.098	12.5	1.25
Ethyl Acetoacetate	130.14	1.021	12.5	1.63
Edaravone	174.20	-	-	-

Table 2: Physical and Spectroscopic Data of Edaravone

Property	Expected Value	Reference(s)
Appearance	White or off-white crystalline powder	[9]
Melting Point	126-128 °C	[1][9]
UV λmax (in Ethanol)	~244 nm	[9]
Solubility	Soluble in methanol and ethanol; very slightly soluble in water	[9]
¹H NMR (CDCl₃, δ ppm)		
СНз	~2.18 (s, 3H)	[1]
CH <sub>2</sub>	~3.42 (s, 2H)	[1]
Aromatic-H	~7.17-7.84 (m, 5H)	[1]
<sup>13</sup> C NMR (CDCl <sub>3</sub> , δ ppm)	16.6, 42.6, 118.4, 124.6, 128.4, 137.6, 156.1, 170.2	[1]



**Table 3: Typical Reaction Outcomes** 

Parameter	Typical Result	Reference(s)
Reaction Time	1 - 3 hours	[8][10]
Reaction Temperature	75 - 145 °C	[5][8]
Reported Yield	65 - 95%	[4][8][11]

### **Safety Precautions**

- Phenylhydrazine: is toxic and a suspected carcinogen. It should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- Diethyl Ether: is extremely flammable. Ensure there are no open flames or spark sources nearby during its use.
- Heating: Use a water bath or heating mantle for controlled heating. Do not heat a closed system.
- All chemical waste should be disposed of in appropriately labeled containers as per institutional guidelines.

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